molecular formula C7H8Cl3NO B1288102 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride CAS No. 317821-70-8

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride

Cat. No.: B1288102
CAS No.: 317821-70-8
M. Wt: 228.5 g/mol
InChI Key: FKYFOAXXDATSHM-UHFFFAOYSA-N
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Description

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride is a biochemical compound with the molecular formula C7H7Cl2NO•HCl and a molecular weight of 228.50. This compound is primarily used in proteomics research and has significant applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired aminooxy compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime intermediate back to the aminooxy compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Aminooxy compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable oxime derivatives. This interaction is crucial in proteomics research, where the compound is used to label and identify proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Aminooxy)methyl]-3-chlorobenzene hydrochloride
  • 1-[(Aminooxy)methyl]-4-chlorobenzene hydrochloride
  • 1-[(Aminooxy)methyl]-2,4-dichlorobenzene hydrochloride

Uniqueness

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This compound’s ability to form stable oxime derivatives makes it particularly valuable in proteomics research and other scientific applications .

Properties

IUPAC Name

O-[(2,3-dichlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYFOAXXDATSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594708
Record name O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317821-70-8
Record name Hydroxylamine, O-[(2,3-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317821-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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